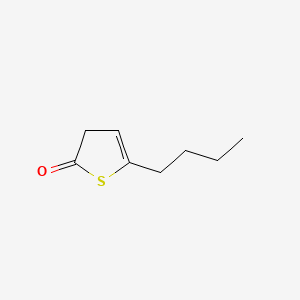
5-Butyl-2(3H)-thiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-2(3H)-thiophenone is an organic compound belonging to the class of thiophenones Thiophenones are characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2(3H)-thiophenone typically involves the reaction of thiophene with butyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where thiophene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity this compound.
化学反応の分析
Types of Reactions
5-Butyl-2(3H)-thiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenones.
科学的研究の応用
5-Butyl-2(3H)-thiophenone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Butyl-2(3H)-thiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Butyl-2(3H)-furanone: Similar structure but with an oxygen atom instead of sulfur.
5-Butyl-2(3H)-pyranone: Contains an oxygen atom and a different ring structure.
5-Butyl-2(3H)-pyridinone: Contains a nitrogen atom in the ring.
Uniqueness
5-Butyl-2(3H)-thiophenone is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct chemical properties compared to its oxygen and nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred.
特性
CAS番号 |
90198-92-8 |
|---|---|
分子式 |
C8H12OS |
分子量 |
156.25 g/mol |
IUPAC名 |
5-butyl-3H-thiophen-2-one |
InChI |
InChI=1S/C8H12OS/c1-2-3-4-7-5-6-8(9)10-7/h5H,2-4,6H2,1H3 |
InChIキー |
ZHGXMYUCVUMSCH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CCC(=O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


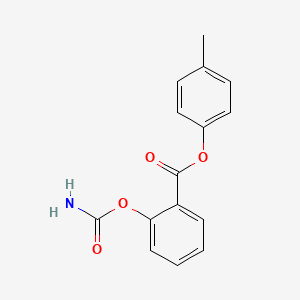
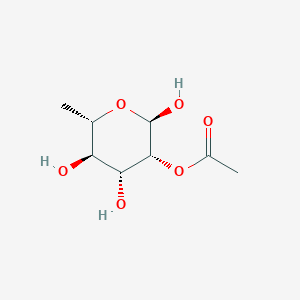

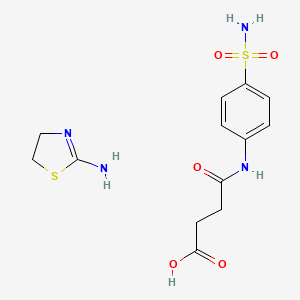

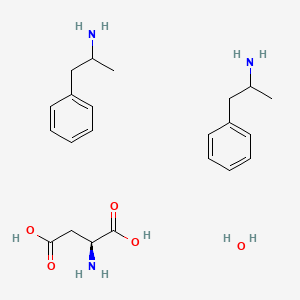
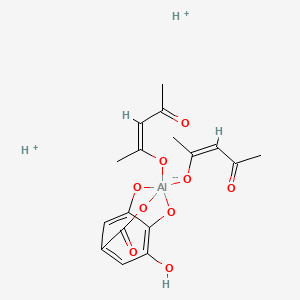
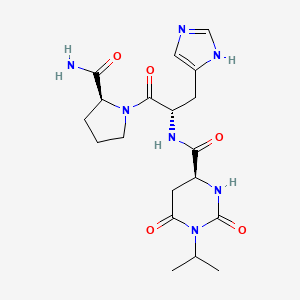


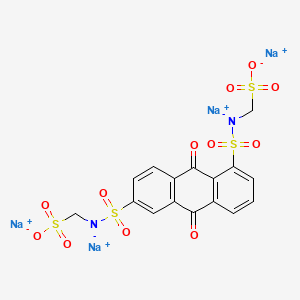
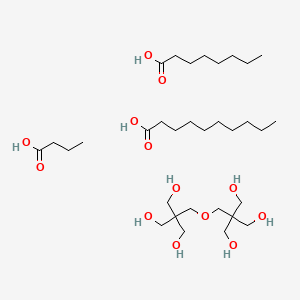
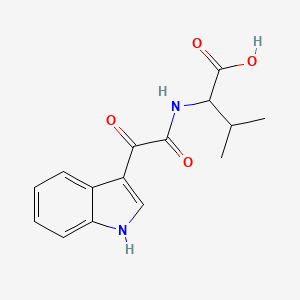
![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)
